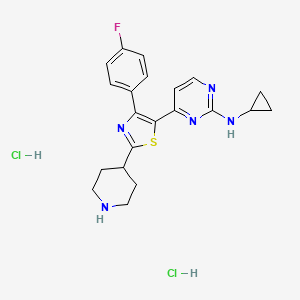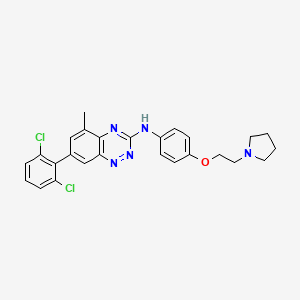
DBM 1285 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p38 MAPK inhibitor. Supresses p38 phosphorylation and LPS-induced TNF-α production in macrophages and in vivo. Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. Orally active.
科学的研究の応用
Disinfection By-Products Analysis
DBM 1285 dihydrochloride, as part of the broader category of disinfection by-products (DBPs), is a subject of significant research interest. DBPs are formed when disinfectants like chlorine react with organic and inorganic matter in water. Studies have shown that some DBPs, including trihalomethanes and haloacetic acids, are carcinogenic in animal studies, leading to concerns over their health effects (Woo et al., 2002). The prioritization of DBPs for further carcinogenicity testing and mechanistic studies is an important area of research.
Monitoring and Control of DBPs in Water Treatment
Monitoring and controlling the levels of DBPs like DBM 1285 dihydrochloride in drinking water is crucial. Techniques such as chlorinated cyanurate use in drinking water systems have been studied for their impact on DBP formation (Wahman et al., 2019). These studies are essential for informing practices that minimize harmful DBP levels while ensuring effective water disinfection.
Chemical and Molecular Studies
At a molecular level, research on compounds related to DBM 1285 dihydrochloride includes the synthesis and study of diethynylbenzene macrocycles (DBMs). These studies, which examine the self-association properties of DBMs in solution, contribute to a deeper understanding of the molecular interactions and behaviors of such compounds (Tobe et al., 1996); (Tobe et al., 2002).
Health Effects and Risk Assessment
The health effects of DBPs, including potential carcinogenic risks, are a significant focus of research. Studies have explored the relationship between chlorine consumption and DBP formation, examining how different compounds react with chlorine to form various DBPs (Chang et al., 2006). Understanding these relationships is crucial for assessing the health risks associated with DBPs in drinking water.
Removal and Treatment Techniques
Research also includes the study of nanofiltration techniques for the removal of DBPs like trihalomethanes from drinking water, offering potential methods for reducing the concentration of harmful DBPs in treated water (Uyak et al., 2008).
特性
製品名 |
DBM 1285 dihydrochloride |
|---|---|
分子式 |
C21H22FN5S.2HCl |
分子量 |
468.42 |
IUPAC名 |
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |
SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
同義語 |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





